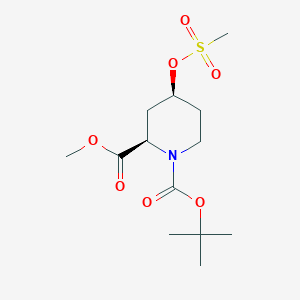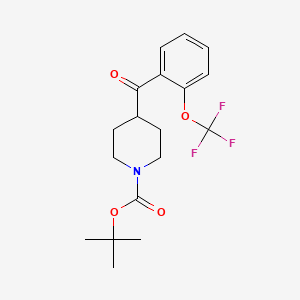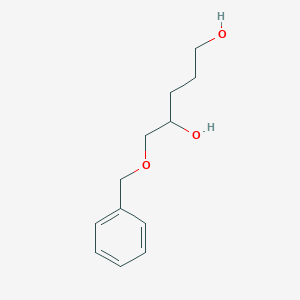
1-(tert-Butyl) 2-methyl (2R,4S)-4-((methylsulfonyl)oxy)piperidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl) 2-methyl (2R,4S)-4-((methylsulfonyl)oxy)piperidine-1,2-dicarboxylate is a complex organic compound with a piperidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-methyl (2R,4S)-4-((methylsulfonyl)oxy)piperidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The tert-butyl, methyl, and methylsulfonyloxy groups are introduced through various organic reactions such as alkylation, sulfonation, and esterification.
Purification: The final compound is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
1-(tert-Butyl) 2-methyl (2R,4S)-4-((methylsulfonyl)oxy)piperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The methylsulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups like amines or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1-(tert-Butyl) 2-methyl (2R,4S)-4-((methylsulfonyl)oxy)piperidine-1,2-dicarboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties. Its unique structure allows for the design of materials with desired characteristics, such as improved stability or reactivity.
Wirkmechanismus
The mechanism of action of 1-(tert-Butyl) 2-methyl (2R,4S)-4-((methylsulfonyl)oxy)piperidine-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(tert-Butyl) 2-methyl (2R,4S)-4-((methylsulfonyl)oxy)piperidine-1,2-dicarboxylate: Unique due to its specific functional groups and stereochemistry.
(2R,4S)-1-tert-butyl 2-methyl 4-(hydroxy)piperidine-1,2-dicarboxylate: Similar structure but with a hydroxy group instead of a methylsulfonyloxy group.
(2R,4S)-1-tert-butyl 2-methyl 4-(chloro)piperidine-1,2-dicarboxylate: Similar structure but with a chloro group instead of a methylsulfonyloxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry
Eigenschaften
Molekularformel |
C13H23NO7S |
|---|---|
Molekulargewicht |
337.39 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-methylsulfonyloxypiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H23NO7S/c1-13(2,3)20-12(16)14-7-6-9(21-22(5,17)18)8-10(14)11(15)19-4/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
KQOCFPKLNBARQT-VHSXEESVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)OC)OS(=O)(=O)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-t-butyl[1-phenyl-1-oxopropan-2-yl]carbamate](/img/structure/B8355553.png)









![1-[2-(2-Methyl-benzoimidazol-1-yl)-ethyl]-1H-pyrazol-4-ylamine](/img/structure/B8355594.png)
